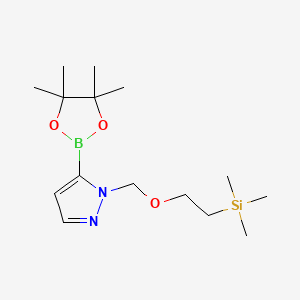
Chlorhydrate de 2-chloro-N-méthyl-N-thiazol-2-yl-acétamide
Vue d'ensemble
Description
2-Chloro-N-methyl-N-thiazol-2-yl-acetamide hydrochloride is a useful research compound. Its molecular formula is C6H8Cl2N2OS and its molecular weight is 227.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-N-methyl-N-thiazol-2-yl-acetamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-N-methyl-N-thiazol-2-yl-acetamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche en protéomique
“Chlorhydrate de 2-chloro-N-méthyl-N-thiazol-2-yl-acétamide” est un produit spécialisé utilisé dans la recherche en protéomique . La protéomique est l'étude à grande échelle des protéines, en particulier de leurs structures et de leurs fonctions. Ce composé pourrait être utilisé dans diverses expériences pour comprendre le comportement et les interactions des protéines.
Métabolisme et toxicologie des herbicides
Des recherches ont été menées sur le métabolisme des herbicides chloroacétamides, y compris des composés structurellement liés au "this compound". Cela suggère qu'il pourrait être utilisé dans des études liées au métabolisme et à la toxicologie des herbicides.
Évaluation anticancéreuse
Il existe des preuves que des dérivés du "2-chloro-N-méthyl-N-thiazol-2-yl-acétamide" ont été évalués pour leurs propriétés anticancéreuses . Cela indique que le composé pourrait potentiellement être utilisé dans la recherche sur le cancer, en particulier dans le développement et les tests de nouveaux médicaments anticancéreux.
Mécanisme D'action
Target of Action
Thiazole-based compounds have been known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Thiazole derivatives can exhibit diverse biological activities, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors in biological systems .
Biochemical Pathways
Thiazole derivatives have been reported to influence various biochemical pathways .
Result of Action
Thiazole derivatives can have diverse biological effects, depending on their specific interactions with biological targets .
Analyse Biochimique
Biochemical Properties
2-Chloro-N-methyl-N-thiazol-2-yl-acetamide hydrochloride plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It has been observed to interact with cyclooxygenase (COX) enzymes, particularly COX-1, exhibiting weak inhibitory activity . This interaction suggests potential anti-inflammatory properties. Additionally, the thiazole ring in the compound allows it to participate in nucleophilic and oxidation reactions, further influencing biochemical pathways .
Cellular Effects
2-Chloro-N-methyl-N-thiazol-2-yl-acetamide hydrochloride affects various cellular processes. It has been shown to influence cell signaling pathways and gene expression. For instance, compounds containing thiazole rings can activate or inhibit specific biochemical pathways, leading to changes in cellular metabolism . The compound’s impact on COX enzymes also suggests potential effects on inflammatory responses at the cellular level .
Molecular Mechanism
The molecular mechanism of 2-Chloro-N-methyl-N-thiazol-2-yl-acetamide hydrochloride involves its binding interactions with biomolecules. The compound’s thiazole ring allows it to bind to specific enzyme active sites, leading to enzyme inhibition or activation . For example, its interaction with COX-1 results in weak inhibition, which can modulate inflammatory responses . Additionally, the compound may influence gene expression by interacting with DNA or transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-N-methyl-N-thiazol-2-yl-acetamide hydrochloride can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over extended periods . Long-term exposure to the compound in in vitro or in vivo studies may lead to cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of 2-Chloro-N-methyl-N-thiazol-2-yl-acetamide hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory properties, without significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to cellular structures and disruption of metabolic processes . Threshold effects and dose-response relationships are essential considerations in these studies.
Metabolic Pathways
2-Chloro-N-methyl-N-thiazol-2-yl-acetamide hydrochloride is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can influence metabolic flux and alter metabolite levels, affecting overall cellular function . Understanding the compound’s metabolic pathways is crucial for predicting its pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 2-Chloro-N-methyl-N-thiazol-2-yl-acetamide hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can influence its efficacy and potential side effects, making it an important factor in drug development.
Subcellular Localization
2-Chloro-N-methyl-N-thiazol-2-yl-acetamide hydrochloride exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization helps elucidate its mechanism of action and potential therapeutic targets.
Propriétés
IUPAC Name |
2-chloro-N-methyl-N-(1,3-thiazol-2-yl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2OS.ClH/c1-9(5(10)4-7)6-8-2-3-11-6;/h2-3H,4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKSWGQHTHKZKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC=CS1)C(=O)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl [(1,1-dioxidotetrahydrothien-3-yl)amino]acetate hydrochloride](/img/structure/B1388875.png)





![3-{[(5-Methyl-3-thienyl)carbonyl]amino}benzoic acid](/img/structure/B1388885.png)
![4-Methyl-3-{[(5-methyl-3-thienyl)carbonyl]amino}benzoic acid](/img/structure/B1388886.png)


